molecular formula C7H6N4O B11918959 1,1'-Carbonylbis(aziridine-2-carbonitrile)

1,1'-Carbonylbis(aziridine-2-carbonitrile)

Cat. No.: B11918959
M. Wt: 162.15 g/mol
InChI Key: QBFATIRWFMMXHO-UHFFFAOYSA-N
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Description

1,1'-Carbonylbis(aziridine-2-carbonitrile) (CAS 7259-82-7) is a bifunctional aziridine derivative comprising two aziridine rings connected by a carbonyl group, with each aziridine substituted by a cyano (-CN) group at the 2-position. This compound is structurally characterized by its strained three-membered aziridine rings and electron-withdrawing cyano substituents, which confer high reactivity. It is primarily utilized in organic synthesis and medical applications, such as the development of positron emission tomography (PET) tracers for imaging monoacylglycerol lipase (MAGL) activity . Its synthesis often involves alkoxyl-carbonylation reactions with intermediates like (R)-1,1,1-trifluoro-3-(4-methoxybenzyloxy)propan-2-ol .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile

InChI

InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2

InChI Key

QBFATIRWFMMXHO-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)N2CC2C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.

Industrial Production Methods

Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.

    Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids such as boron trifluoride

Major Products

The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The aziridine ring structure is known for its reactivity and ability to serve as a precursor for various bioactive compounds. Compounds containing aziridine moieties have been investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of the carbonitrile group enhances the compound's biological activity by increasing lipophilicity and facilitating interactions with biological targets .

Case Studies

  • Anticancer Activity : Research has indicated that aziridine derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, studies demonstrate that 1,1'-Carbonylbis(aziridine-2-carbonitrile) can be synthesized to yield compounds that inhibit tumor growth in vitro .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It was found to be effective against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthetic Organic Chemistry

Reactivity and Synthesis
The unique structure of 1,1'-Carbonylbis(aziridine-2-carbonitrile) allows it to participate in diverse chemical reactions. It can undergo ring-opening reactions with nucleophiles or cycloaddition reactions with dipolarophiles, making it a versatile building block in organic synthesis .

Applications in Synthesis

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its ability to form various derivatives through functionalization expands its utility in synthetic pathways .
  • Organocatalysis : Recent studies have explored its use in organocatalytic reactions, where it acts as a catalyst or reactant to facilitate the formation of other organic compounds efficiently .

Material Science

Polymer Chemistry
The incorporation of aziridine units into polymer matrices has been researched for developing new materials with enhanced properties. The reactivity of aziridines allows for cross-linking reactions that improve the mechanical strength and thermal stability of polymers.

Case Studies

  • Biodegradable Polymers : Research indicates that polymers incorporating 1,1'-Carbonylbis(aziridine-2-carbonitrile) exhibit improved biodegradability compared to traditional plastics. This property is essential for developing sustainable materials .
  • Smart Materials : The compound's ability to undergo reversible reactions under specific conditions makes it suitable for creating smart materials that can respond to environmental stimuli .

Mechanism of Action

The mechanism of action of 1,1’-Carbonylbis(aziridine-2-carbonitrile) involves the high strain energy of the aziridine rings, which makes them highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,1'-Carbonylbis(aziridine-2-carbonitrile):

Bis(2-methylaziridin-1-yl)methanone (CAS 7259-82-7)

  • Structure : Contains two 2-methylaziridine rings linked by a carbonyl group.
  • Key Differences: Lacks cyano substituents, reducing electrophilicity and reactivity compared to the target compound.
  • Applications : Primarily used as a crosslinking agent in polymer chemistry.
  • Safety : Classified as hazardous (UN3263) with risks of respiratory irritation and toxicity upon inhalation .

1,1'-Carbonylbis(1H-imidazole) (CAS 530-62-1)

  • Structure : Two imidazole rings connected by a carbonyl group.
  • Key Differences : Replaces aziridine with aromatic imidazole rings, enhancing stability but reducing ring-strain-driven reactivity.
  • Applications : Widely used as a coupling agent in peptide synthesis and pharmaceutical intermediates .

1,1-Carbonylbisbenzotriazole

  • Structure : Benzotriazole moieties linked via a carbonyl group.
  • Key Differences : Benzotriazole’s aromaticity provides thermal stability, making it suitable for high-temperature reactions.
  • Applications : Employed in esterification and amidation reactions due to its leaving-group properties .

5,5'-Carbonylbis(isobenzofuran-1,3-dione)

  • Structure : Two isobenzofuran-1,3-dione units bridged by a carbonyl group.
  • Key Differences : Rigid aromatic structure ideal for epoxy resin systems.
  • Applications : Acts as a dianhydride hardener in high-performance epoxy resins .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity Profile Primary Applications
1,1'-Carbonylbis(aziridine-2-carbonitrile) 7259-82-7 C₇H₈N₄O Aziridine, Cyano High (ring strain, -CN) PET tracers, Crosslinking
Bis(2-methylaziridin-1-yl)methanone 7259-82-7 C₇H₁₂N₂O Aziridine, Methyl Moderate Polymer crosslinking
1,1'-Carbonylbis(1H-imidazole) 530-62-1 C₇H₆N₄O Imidazole Moderate (aromatic stability) Peptide synthesis
1,1-Carbonylbisbenzotriazole 103131-27-1 C₁₃H₈N₆O Benzotriazole High (leaving group ability) Esterification

Research Findings

  • Reactivity: The cyano groups in 1,1'-Carbonylbis(aziridine-2-carbonitrile) enhance electrophilicity, enabling nucleophilic attacks in crosslinking reactions, unlike its methyl-substituted analog .
  • Polymer Chemistry: While bis(2-methylaziridin-1-yl)methanone is a standard crosslinker, the cyano variant offers faster curing rates due to higher reactivity .

Biological Activity

1,1'-Carbonylbis(aziridine-2-carbonitrile) is a compound of interest due to its unique structural features and potential biological applications. As a derivative of aziridine, it possesses a three-membered nitrogen-containing ring that is known for its reactivity and versatility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1,1'-Carbonylbis(aziridine-2-carbonitrile) is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:

  • Covalent Binding : The electrophilic nature of the aziridine ring allows it to undergo nucleophilic attack by various biomolecules, leading to covalent modifications that can disrupt normal cellular functions.
  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as kinases. This inhibition can lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that 1,1'-Carbonylbis(aziridine-2-carbonitrile) exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
H1792 (Lung)0.5
MiaPaca2 (Pancreas)0.3
H358 (Lung)0.7

These results suggest that the compound selectively targets cancer cells while sparing normal cells.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies show promising results:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antifungal Activity : Exhibited activity against Candida albicans with an MIC of 16 µg/mL.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of various aziridine derivatives, including 1,1'-Carbonylbis(aziridine-2-carbonitrile). The study found that this compound significantly inhibited tumor growth in xenograft models of lung cancer, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Another research article investigated the molecular mechanisms underlying the anticancer activity of aziridine compounds. It was reported that 1,1'-Carbonylbis(aziridine-2-carbonitrile) induced cell cycle arrest and apoptosis through the activation of p53 signaling pathways . This finding highlights the compound's potential role in cancer treatment.

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